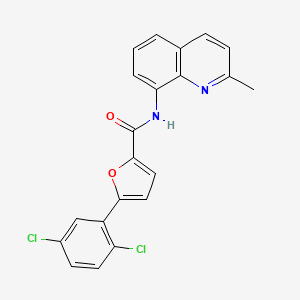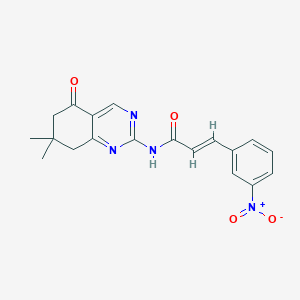![molecular formula C20H18F4N4O5S B14999596 N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide](/img/structure/B14999596.png)
N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an imidazolidinone ring, and a sulfamoylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a fluorophenyl ethylamine with a trifluoromethyl ketone under acidic conditions to form the imidazolidinone ring.
Sulfamoylation: The imidazolidinone intermediate is then reacted with a sulfamoyl chloride derivative in the presence of a base to introduce the sulfamoyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazolidinone ring or the sulfamoyl group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学研究应用
N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its functional groups can be used to create novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfamoyl and fluorophenyl groups.
作用机制
The mechanism of action of N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- N-[4-({1-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide
- N-[4-({1-[2-(4-bromophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide
Uniqueness
N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets compared to its chlorinated or brominated analogs. Additionally, the trifluoromethyl group can increase the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development.
属性
分子式 |
C20H18F4N4O5S |
|---|---|
分子量 |
502.4 g/mol |
IUPAC 名称 |
N-[4-[[1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H18F4N4O5S/c1-12(29)25-15-6-8-16(9-7-15)34(32,33)27-19(20(22,23)24)17(30)28(18(31)26-19)11-10-13-2-4-14(21)5-3-13/h2-9,27H,10-11H2,1H3,(H,25,29)(H,26,31) |
InChI 键 |
HRCJALSTULENBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C(=O)N(C(=O)N2)CCC3=CC=C(C=C3)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclohexyl-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14999517.png)

amino}cyclohexanecarboxamide](/img/structure/B14999530.png)
![2-(4-bromophenyl)-4-(thiophen-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14999533.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14999538.png)
![5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol](/img/structure/B14999556.png)
![2-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B14999557.png)
![5-{[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B14999560.png)

![[3-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B14999566.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide](/img/structure/B14999573.png)
![1-(4-Ethoxyphenyl)-3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14999577.png)
![7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14999593.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B14999611.png)
